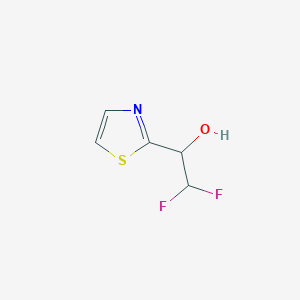
2-Thiazolemethanol, alpha-(difluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C5H5F2NOS and a molecular weight of 165.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two fluorine atoms attached to the ethan-1-ol moiety. It is primarily used for research purposes and has various applications in scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the reaction of 2-thiazoleethanol with a difluoromethylating reagent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the thiazole ring or the ethan-1-ol moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetylthiazole derivatives, while reduction can produce difluorothiazolidine compounds .
科学的研究の応用
2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
類似化合物との比較
2-Thiazoleethanol: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
2,2-Difluoroethanol: Contains the difluoro group but lacks the thiazole ring, leading to distinct applications and mechanisms.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring but differ in functional groups and applications.
Uniqueness: 2,2-Difluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to the combination of the thiazole ring and difluoroethanol moiety, which imparts specific chemical and biological properties. This combination enhances its potential in various research and industrial applications .
特性
分子式 |
C5H5F2NOS |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
2,2-difluoro-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H5F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-4,9H |
InChIキー |
DDUZCEVFNXUVSM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


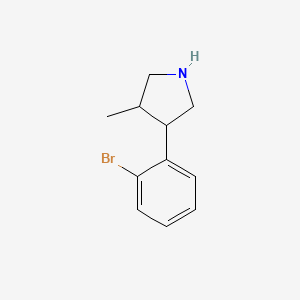

![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
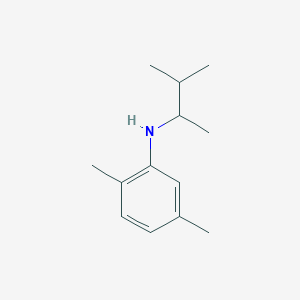
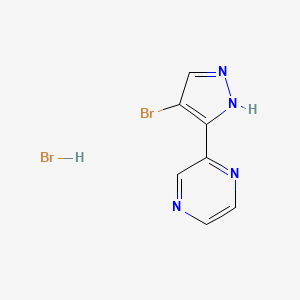
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)
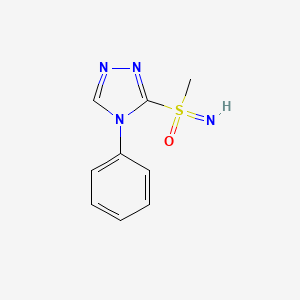
![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
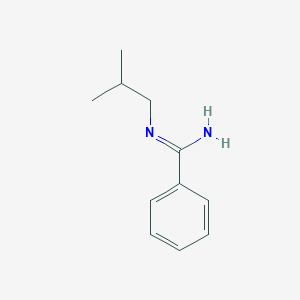
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
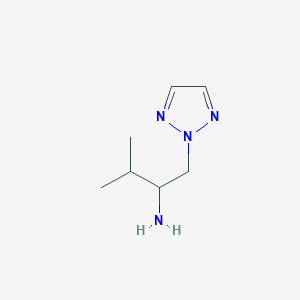
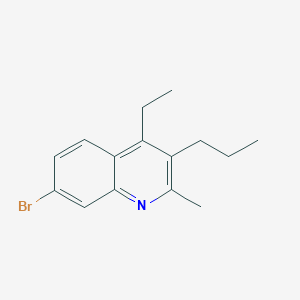
![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
